(S)-2-Amino-6-(isopropylamino)hexanoic acid

Vue d'ensemble

Description

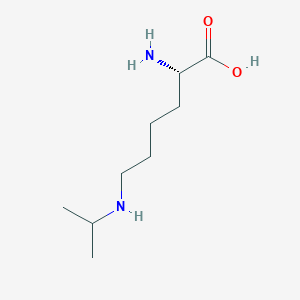

(S)-2-Amino-6-(isopropylamino)hexanoic acid, also known as (2S)-2-azanyl-6-(propan-2-ylamino)hexanoic acid, is a non-polymeric compound with the molecular formula C9H20N2O2 and a molecular weight of 188.267 g/mol . This compound is characterized by its unique structure, which includes a propan-2-yl group attached to the lysine molecule.

Méthodes De Préparation

The synthesis of (S)-2-Amino-6-(isopropylamino)hexanoic acid can be achieved through various synthetic routes. One common method involves the reaction of lysine with isopropylamine under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

(S)-2-Amino-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the propan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₂₀N₂O₂

- Molecular Weight : 188.27 g/mol

- CAS Number : 5977-09-3

- Solubility : Soluble in water

The compound features an isopropylamino group at the sixth carbon of the hexanoic acid chain, contributing to its unique properties and reactivity.

Chemistry

(S)-2-Amino-6-(isopropylamino)hexanoic acid serves as a building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the development of new compounds for research and industrial applications.

| Application | Description |

|---|---|

| Building Block | Used in organic synthesis to create derivatives with specific functional groups. |

| Peptide Synthesis | Employed in the synthesis of peptides due to its amine and carboxylic acid functionalities. |

Biology

In biological research, this compound is studied for its role in enzyme activity and protein modification. Its potential as a substrate or inhibitor in enzymatic reactions makes it valuable in metabolic studies.

| Study Focus | Findings |

|---|---|

| Enzyme Activity | Investigated as a substrate for various enzymes, influencing metabolic pathways. |

| Protein Modification | Explored for its ability to modify proteins through acylation reactions. |

Medicine

Research into the therapeutic applications of this compound is ongoing, particularly concerning neurodegenerative diseases and cancer therapy.

Case Study: Cancer Therapy

A study highlighted its potential to enhance chemotherapy efficacy by inducing apoptosis in cancer cells. This compound may improve the effectiveness of existing chemotherapeutics by acting on specific cellular pathways involved in tumor growth and resistance.

Therapeutic Mechanisms

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Synergistic Effects : Enhances the action of other anticancer agents.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its properties make it suitable for developing dietary supplements aimed at enhancing physical performance.

| Industrial Use | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis. |

| Nutraceuticals | Incorporated into dietary supplements for muscle metabolism enhancement. |

Mécanisme D'action

The mechanism of action of (S)-2-Amino-6-(isopropylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the regulation of neurotransmitters. This inhibition can lead to various physiological effects, including neuroprotection and modulation of metabolic pathways .

Comparaison Avec Des Composés Similaires

(S)-2-Amino-6-(isopropylamino)hexanoic acid can be compared with other similar compounds, such as N6-ethyl-(S)-2-Amino-6-(isopropylamino)hexanoic acid. While both compounds share a similar lysine backbone, the presence of different alkyl groups imparts unique properties and reactivity. This compound is particularly noted for its specific interactions with enzymes and its potential therapeutic applications .

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its potential for future developments.

Activité Biologique

(S)-2-Amino-6-(isopropylamino)hexanoic acid, often referred to as isopropyl amino acid, is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural formula:

- Molecular Formula : C₈H₁₈N₂O₂

- IUPAC Name : (S)-2-amino-6-(propan-2-ylamino)hexanoic acid

This compound features a hexanoic acid backbone with an isopropylamino group at the sixth position, which contributes to its unique biological properties.

The primary biological activity of this compound is attributed to its role as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine, playing a crucial role in the urea cycle and nitric oxide production. By inhibiting arginase, this compound can potentially enhance nitric oxide availability, which is essential for various physiological functions, including vasodilation and immune response modulation .

2. Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anticancer Activity : Studies have shown that arginase inhibitors can exhibit anticancer properties by promoting apoptosis in tumor cells and enhancing the effectiveness of conventional chemotherapy agents . The inhibition of arginase may also contribute to the suppression of tumor growth by altering the tumor microenvironment.

- Anti-inflammatory Effects : The modulation of nitric oxide levels through arginase inhibition can lead to reduced inflammation. This has implications for treating inflammatory diseases where excessive arginine metabolism contributes to pathogenesis .

- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, potentially benefiting conditions such as neurodegeneration.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on murine models demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered alongside standard chemotherapeutics. The combination therapy resulted in a marked increase in survival rates compared to controls .

Case Study 2: Inflammatory Response Modulation

In vitro studies using macrophage cell lines showed that treatment with this compound reduced pro-inflammatory cytokine production. This suggests its potential application in managing chronic inflammatory conditions such as rheumatoid arthritis .

Propriétés

IUPAC Name |

(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAWNLIZBXJSFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346530 | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5977-09-3 | |

| Record name | N6-Isopropyl- L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ISOPROPYL- L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.